An In-depth Technical Guide to N-cyclopropylpyridin-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-cyclopropylpyridin-4-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of N-cyclopropylpyridin-4-amine, a vital heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, validated synthetic protocols, and key application insights to facilitate its effective use in the laboratory and within drug discovery programs.
Introduction: The Strategic Value of a Privileged Scaffold
N-cyclopropylpyridin-4-amine (CAS No: 1036598-73-8) is a secondary amine that merges two structurally significant motifs: the 4-aminopyridine core and the cyclopropyl group. The 4-aminopyridine scaffold is a well-established pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, frequently interacting with the hinge region of protein kinases[1]. The cyclopropyl moiety is a bioisosteric replacement for larger alkyl or phenyl groups, offering a unique combination of rigidity and metabolic stability. Its strained three-membered ring introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target. Furthermore, the cyclopropyl group often improves pharmacokinetic properties by reducing metabolic liability. The convergence of these two privileged fragments makes N-cyclopropylpyridin-4-amine a highly sought-after intermediate for creating novel therapeutics, particularly in oncology and inflammatory diseases.
Molecular Structure and Physicochemical Properties
The structure of N-cyclopropylpyridin-4-amine is characterized by a planar, electron-deficient pyridine ring substituted at the C4 position with a secondary amine, which is, in turn, attached to a strained, three-membered cyclopropane ring. This arrangement dictates its chemical reactivity and physical properties.
The lone pair of electrons on the exocyclic nitrogen atom is partially delocalized into the pyridine ring, which modulates the basicity of both the exocyclic and the ring nitrogen atoms. The pyridine ring itself is electron-deficient, making the C4 position susceptible to nucleophilic attack, a key feature exploited in its synthesis.
Physicochemical Data Summary
A consolidated table of the core physicochemical properties of N-cyclopropylpyridin-4-amine is presented below. Due to the compound's primary use as a synthetic intermediate, comprehensive experimental data in the public domain is limited.
| Property | Value | Source |
| CAS Number | 1036598-73-8 | [2][3] |
| Molecular Formula | C₈H₁₀N₂ | [2] |
| Molecular Weight | 134.18 g/mol | [2] |
| Appearance | (Expected) Off-white to yellow solid | Inferred from similar compounds |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, MeOH, DCM) | Inferred from structure |
| SMILES | C1(NC2CC2)=CC=NC=C1 | [2] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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Pyridine Protons (Aromatic Region, ~6.5-8.2 ppm): Two distinct signals are expected, each integrating to 2H. The protons ortho to the ring nitrogen (H2, H6) will appear as a doublet at the most downfield position (δ ≈ 8.0-8.2 ppm). The protons meta to the ring nitrogen (H3, H5) will appear as another doublet at a more upfield position (δ ≈ 6.6-6.8 ppm) due to the electron-donating effect of the amino group.
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NH Proton (Broad Signal, variable ppm): A broad singlet corresponding to the amine proton is expected. Its chemical shift is highly dependent on solvent and concentration but typically appears between δ 4.0 and 6.0 ppm.
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Cyclopropyl CH Proton (Aliphatic Region, ~2.4-2.6 ppm): The single proton on the cyclopropyl ring attached to the nitrogen will appear as a multiplet.
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Cyclopropyl CH₂ Protons (Aliphatic Region, ~0.5-1.0 ppm): The four protons on the two methylene groups of the cyclopropyl ring will appear as complex multiplets in the upfield region.
¹³C NMR Spectroscopy (Predicted)
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Pyridine Carbons: Five signals are expected. The carbon bearing the amino group (C4) would be the most upfield of the aromatic carbons (δ ≈ 150-155 ppm). The carbons ortho to the ring nitrogen (C2, C6) would appear around δ 148-152 ppm, and the carbons meta to the nitrogen (C3, C5) would be around δ 107-110 ppm.
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Cyclopropyl Carbons: Two signals are expected. The CH carbon attached to the nitrogen (δ ≈ 28-32 ppm) and the two equivalent CH₂ carbons (δ ≈ 5-10 ppm).
Synthesis and Mechanistic Considerations
The most direct and industrially relevant method for synthesizing N-cyclopropylpyridin-4-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of a pyridine ring substituted with a good leaving group at the 4-position.
Workflow for Nucleophilic Aromatic Substitution
Caption: Synthetic workflow for N-cyclopropylpyridin-4-amine.
Causality and Experimental Choices:
-
Starting Material: 4-Chloropyridine is the preferred starting material due to the high reactivity of the chloro-substituent as a leaving group at the electron-deficient C4 position. It is often used as its hydrochloride salt for improved stability and handling[4].
-
Nucleophile: Cyclopropylamine serves as the nitrogen nucleophile, attacking the C4 position of the pyridine ring[5].
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is critical. It serves two purposes: first, to neutralize the hydrochloride salt of the starting material, and second, to scavenge the HCl generated during the substitution reaction, driving the equilibrium towards the product.
-
Solvent and Temperature: The reaction requires a polar aprotic solvent (e.g., NMP, DMSO) to solubilize the reactants and facilitate the charge separation in the transition state. Elevated temperatures (typically 100-160 °C) are necessary to overcome the activation energy of the reaction.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methodologies for similar SNAr reactions.
-
Vessel Preparation: To a sealed reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloropyridine hydrochloride (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) to form a slurry.
-
Nucleophile Addition: Add cyclopropylamine (1.2 to 1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 140-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude material by silica gel column chromatography to yield N-cyclopropylpyridin-4-amine as the final product.
Applications in Drug Discovery
The N-cyclopropylpyridin-4-amine scaffold is a key building block in the design of targeted therapeutics, most notably protein kinase inhibitors . Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers[4].
Mechanism of Action in Kinase Inhibition: Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The 4-aminopyridine portion of the molecule is adept at forming one or more critical hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site. The cyclopropyl group is then positioned to occupy an adjacent hydrophobic pocket, contributing to the binding affinity and selectivity of the compound.
Logical Flow: From Building Block to Kinase Inhibitor
Caption: Role of N-cyclopropylpyridin-4-amine in kinase inhibitor design.
This strategic incorporation allows medicinal chemists to systematically explore the chemical space around the kinase active site, optimizing for potency, selectivity, and drug-like properties. The use of this specific building block ensures that a key hinge-binding interaction is maintained while modifications are made elsewhere in the molecule.
Conclusion
N-cyclopropylpyridin-4-amine stands out as a high-value synthetic intermediate due to its unique structural and electronic properties. Its synthesis via nucleophilic aromatic substitution is robust and scalable. The convergence of the hinge-binding 4-aminopyridine core with the conformationally rigid and metabolically stable cyclopropyl group makes it an exceptionally valuable tool for medicinal chemists, particularly in the rational design of potent and selective kinase inhibitors. This guide provides the foundational knowledge required for its effective synthesis and strategic deployment in advanced drug discovery programs.
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